Ile-Phe

Vue d'ensemble

Description

Ile-Phe is a dipeptide formed from L-isoleucine and L-phenylalanine residues. It has a role as a metabolite.

Mécanisme D'action

Target of Action

H-Ile-Phe-OH, also known as Ile-Phe, is a dipeptide that has been found to self-assemble It is known that the compound can be found by peptide screening , a research tool that pools active peptides primarily by immunoassay . This suggests that the compound may interact with various proteins and other biological targets.

Mode of Action

The mode of action of this compound involves its ability to self-associate in aqueous solution . It forms a transparent, thermoreversible gel composed of a network of fibrillar nanostructures . These nanostructures exhibit strong birefringence upon Congo red binding , indicating the formation of beta-sheet structures, which are common in protein aggregation and amyloid formation.

Biochemical Pathways

The self-assembly of the compound into nanostructures suggests that it may influence pathways related to protein aggregation and amyloid formation

Result of Action

The result of this compound’s action is the formation of a transparent, thermoreversible gel composed of fibrillar nanostructures . This self-assembly into nanostructures may serve as a model for studying the first steps of the aggregation/fibrillation of amyloid peptides .

Action Environment

The action of this compound is influenced by its environment. It is able to self-associate in aqueous solution , suggesting that the presence and properties of the solvent may influence its action, efficacy, and stability

Analyse Biochimique

Biochemical Properties

Ile-Phe participates in several biochemical reactions. It has been found to self-assemble into hydrogels, forming a network of fibrillar nanostructures . This self-assembling behavior is believed to be crucial for its role in various biochemical reactions .

Cellular Effects

This compound has been shown to influence cell function. It forms a transparent, thermoreversible gel in aqueous solution, which is formed by a network of fibrillar nanostructures . This property could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to self-assemble into higher-order structures. This self-assembly is believed to be driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic forces . These interactions allow this compound to form stable hydrogels with fast kinetics .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its ability to form hydrogels is a thermoreversible process, suggesting that its effects may vary depending on temperature and other environmental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids, isoleucine and phenylalanine, which participate in various metabolic processes .

Subcellular Localization

Given its ability to self-assemble into higher-order structures, it is possible that it could be localized to specific compartments or organelles within the cell .

Activité Biologique

Ile-Phe, or isoleucine-phenylalanine, is a dipeptide that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activities of this compound, focusing on its self-assembly capabilities, interactions with biological systems, and implications for health and disease.

1. Self-Assembly Properties

One of the most notable characteristics of this compound is its ability to self-assemble into nanostructures. Research indicates that this compound can form a transparent, thermoreversible gel in aqueous solutions, which is driven by hydrophobic interactions and hydrogen bonding. This self-assembly is crucial for understanding the formation of amyloid-like structures, which are implicated in various neurodegenerative diseases.

Key Findings:

- Thermoreversible Gel Formation : this compound forms a stable gel that can transition between states with temperature changes, demonstrating significant potential for applications in drug delivery and tissue engineering .

- Fibrillar Nanostructures : Transmission electron microscopy (TEM) analysis reveals that the structures formed by this compound are well-ordered fibrillar assemblies with a consistent width of approximately 55 nm . This size is comparable to amyloid fibrils but exhibits distinct structural properties.

2. Interaction with Biological Systems

This compound has been studied for its interactions with various biological systems, particularly regarding its role as a substrate or inhibitor in enzymatic reactions.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research has shown that certain peptide analogs of this compound exhibit inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. The inhibition of DPP-IV by this compound analogs suggests potential therapeutic applications in managing diabetes.

| Peptide Analog | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Ile-Pro-Ile | 3.9 ± 1.0 | Competitive |

| Phe-Pro-Phe | 247.0 ± 32.7 | Mixed-type |

The presence of proline at specific positions within peptide sequences enhances their inhibitory potency against DPP-IV, highlighting the importance of amino acid composition in modulating biological activity .

3. Case Studies and Applications

Several studies have explored the implications of this compound in health and disease contexts:

- Amyloid Formation Studies : The self-assembly characteristics of this compound have been linked to amyloid formation processes, providing insights into neurodegenerative diseases such as Alzheimer's. The ability to form fibrillar structures may contribute to pathological aggregation seen in these conditions .

- Dietary Supplementation : Research indicates that dietary supplementation with peptides containing Ile and Phe may influence metabolic health. For instance, studies have shown that xylanase supplementation increases levels of these amino acids, suggesting potential benefits for gut health and nutrient absorption .

Applications De Recherche Scientifique

Self-Assembly and Nanostructure Formation

Self-Assembly Mechanism

Ile-Phe has been shown to self-assemble into nanostructures in aqueous solutions, forming transparent, thermoreversible gels. These structures are characterized by well-ordered fibrillar assemblies that can be visualized using techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM). The fibrils formed by this compound display a consistent width of approximately 55 nm, which is significant for their potential applications in nanotechnology and material science .

Comparison with Amyloid Fibrils

Unlike typical amyloid fibrils, which often exhibit a mixture of ordered and disordered structures, this compound forms highly ordered assemblies without branching. This property makes it an excellent candidate for studying the fundamental mechanisms of peptide self-assembly and amyloid formation . The ability of this compound to form these structures suggests that it may contain inherent molecular information essential for regular assembly, similar to that observed in amyloid fibrils .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of peptides, including this compound. Antioxidant peptides can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in biological systems. Research indicates that peptides like this compound can significantly inhibit oxidative damage associated with various diseases .

Mechanisms of Action

The antioxidant activity of this compound is attributed to its structural features, which allow it to interact effectively with reactive oxygen species (ROS). Efficient screening methods have identified specific properties contributing to its antioxidant activity, such as spatial arrangement and hydrophobic characteristics . These findings suggest that this compound could be utilized in therapeutic applications aimed at mitigating oxidative stress-related conditions.

Therapeutic Implications

Diabetes Management

this compound has been investigated for its potential role in glycemic management. Studies have shown that specific peptide analogs derived from this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glycemic control, making these peptides promising candidates for diabetes therapy .

Neurodegenerative Diseases

The structural characteristics of this compound also make it relevant in the study of neurodegenerative diseases. Its ability to form ordered structures similar to amyloids provides insights into the mechanisms underlying conditions like Alzheimer's disease. Research into how this compound contributes to amyloid-like formations can help elucidate pathways involved in neurodegeneration .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Self-Assembly | Formation of nanostructures and gels | Highly ordered fibrillar assemblies; consistent width ~55 nm |

| Antioxidant Activity | Scavenging free radicals and chelating metal ions | Significant reduction of oxidative stress; structure-dependent activity |

| Therapeutic Potential | DPP-IV inhibition for diabetes management | Enhances insulin secretion; potential for glycemic control |

| Neurodegenerative Diseases | Insights into amyloid formation mechanisms | Similar structural properties to amyloid fibrils; relevance in Alzheimer's research |

Propriétés

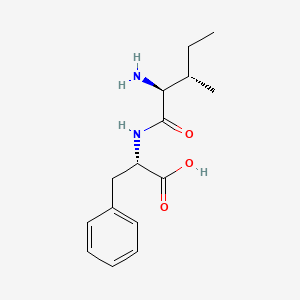

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDZARSFSMZOQO-DRZSPHRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309816 | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22951-98-0 | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22951-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ile-Phe, a dipeptide composed of isoleucine and phenylalanine, exhibits self-assembly properties similar to the Phe-Phe motif found in amyloid-beta (Aβ) peptides []. This self-assembly, forming fibrillar nanostructures, offers insights into the early stages of amyloid formation, a process linked to various neurodegenerative diseases.

ANone: While this compound forms a thermoreversible gel composed of fibrillar nanostructures in aqueous solutions, Val-Phe, differing only by a methyl group, does not exhibit self-assembly []. This highlights the critical role of even minor structural differences in driving the initial steps of peptide self-assembly.

ANone: The PI3K/Akt pathway plays a crucial role in neuronal responses, and its impairment by Aβ exposure is implicated in Alzheimer's disease []. Investigating the interaction of the amyloid-like this compound with PI3K may provide insights into the molecular mechanisms underlying Aβ-induced neurotoxicity and potential therapeutic targets for Alzheimer's disease.

ANone: Molecular dynamics simulations using GROMACS and molecular docking techniques using Schrodinger Software were employed to study the interaction between this compound and PI3K []. These computational approaches provide a three-dimensional understanding of the binding interactions at a molecular level.

ANone: The tripeptide Ala-Ile-Phe, derived from the K88ab adhesin, acts as an inhibitor of K88 fimbriae activity []. It effectively inhibits the adherence of K88 fimbriae to erythrocytes and intestinal epithelial cells, indicating its potential as an anti-adhesive agent.

ANone: The Ala-Ile-Phe tripeptide corresponds to a conserved region (Ala-156-Ile-Phe-158) within the primary structure of different K88 variants (ab, ac, and ad) []. This conservation underscores its importance in receptor binding and makes it an attractive target for developing anti-adhesion therapies.

ANone: The dipeptide sequence this compound is frequently incorporated into synthetic peptides designed to inhibit plasmin activity [, ]. These peptides often mimic the structure of plasmin substrates, allowing them to bind to the enzyme's active site and block its activity.

ANone: Kinetic studies have shown that the presence of a D-isomer of isoleucine (D-Ile) at the N-terminus of a peptide substrate enhances its affinity for plasmin compared to the L-isomer []. This suggests that the stereochemistry of the isoleucine residue plays a crucial role in substrate recognition and binding.

ANone: Plasmin can cleave certain peptide inhibitors containing the this compound motif, leading to their degradation and loss of inhibitory activity []. For example, D-Ile-Phe-Lys-BZA, while a potent inhibitor, gets cleaved by plasmin. Therefore, designing stable inhibitors requires strategies to prevent such enzymatic degradation, potentially by incorporating non-cleavable moieties or modifying the peptide backbone.

ANone: The this compound sequence is found in various natural products, including: - Cyclic peptides from plants: Delavayins A and B, isolated from the roots of Stellaria delavayi, are cyclic peptides containing the this compound sequence []. - Lipopeptide from bacteria: A unique phenylalanine-containing lipopeptide with the sequence Phe-N-methyl-Ile-Ile-Phe-Ala-Ile-Ala-Phe was isolated from a rough-colony variant of Mycobacterium avium [].

ANone: The molecular formula of this compound is C14H20N2O3, and its molecular weight is 264.32 g/mol.

ANone: Various spectroscopic methods are employed to characterize this compound, including: - Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR provides information about the peptide's conformation, revealing a folded structure called a gamma-turn []. 1H-13C-NMR correlation spectroscopy helps determine the structure and connectivity of atoms in the dipeptide []. - Mass spectrometry: This technique is crucial for determining the molecular weight of the dipeptide and its fragments, aiding in structural elucidation [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.